LANCL1 Human Pre-designed siRNA Set A

Description

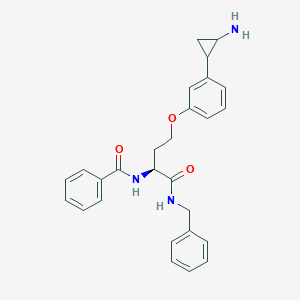

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H29N3O3 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide |

InChI |

InChI=1S/C27H29N3O3/c28-24-17-23(24)21-12-7-13-22(16-21)33-15-14-25(30-26(31)20-10-5-2-6-11-20)27(32)29-18-19-8-3-1-4-9-19/h1-13,16,23-25H,14-15,17-18,28H2,(H,29,32)(H,30,31)/t23?,24?,25-/m0/s1 |

InChI Key |

DTPSXFMGMQOVTG-STEQJIOHSA-N |

Isomeric SMILES |

C1C(C1N)C2=CC(=CC=C2)OCC[C@@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Role of LANCL1 in Neuronal Development and Neuroprotection: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine (B1674491) Synthetase C-like Protein 1 (LANCL1) is emerging as a critical regulator in the intricate processes of neuronal development and survival. Predominantly expressed in neurons, LANCL1 functions as a key component of the cellular antioxidant defense system, primarily through its glutathione (B108866) S-transferase activity. Its expression is dynamically regulated by neuronal activity, neurotrophic factors, and oxidative stress, highlighting its role in maintaining redox homeostasis during periods of high metabolic demand. Genetic studies have underscored its necessity, with the loss of LANCL1 leading to significant neurodegeneration. Mechanistically, LANCL1 participates in multiple signaling pathways, including the glutathione defense pathway, modulation of AKT and AMPK signaling, and interaction with key proteins such as cystathionine (B15957) β-synthase (CBS) and Eps8. This whitepaper provides a comprehensive technical guide to the current understanding of LANCL1's function in the nervous system, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling networks. This information is intended to provide a foundation for future research and the development of novel therapeutic strategies targeting neurodegenerative diseases.

Introduction

Neuronal development is a highly orchestrated process characterized by rapid proliferation, differentiation, and the formation of complex synaptic networks. This intense metabolic activity renders developing neurons particularly vulnerable to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell to detoxify these reactive products.[1][2] Lanthionine Synthetase C-like Protein 1 (LANCL1) has been identified as a crucial neuron-specific antioxidant gene that plays a pivotal role in safeguarding neurons against oxidative damage.[1][3]

Initially characterized as a member of the LanC-like protein family, homologous to bacterial lanthionine synthetases, the function of LANCL1 in mammals has been a subject of intense investigation.[4][5] It is now understood that LANCL1 is a glutathione-binding protein with glutathione S-transferase (GST) activity, catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds.[1][6] This function is essential for mitigating neuronal oxidative stress during postnatal development and in response to pathological insults.[1][7]

The expression of LANCL1 is tightly regulated, increasing significantly during the first postnatal month, a period of intense synaptogenesis and neuronal activity.[1] Its induction by neuronal activity, a variety of neurotrophic factors, and oxidative stress itself positions LANCL1 as a key adaptive response protein for neuronal survival.[1][2] This guide will delve into the molecular mechanisms, signaling pathways, and experimental evidence that define the role of LANCL1 in neuronal development and its potential as a therapeutic target.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the role of LANCL1 in neuronal development and function.

Table 1: Developmental and Activity-Dependent Expression of LANCL1

| Condition | Analyte | Fold Change/Observation | Cell/Tissue Type | Reference |

| Postnatal Development | LANCL1 Protein | Increased during the first postnatal month | Mouse Cortex | [1] |

| Neuronal Culture (DIV 7 vs. DIV 14) | LANCL1 Protein | Increased expression at DIV 14 | Mouse Cortical Neurons | [1] |

| Bicuculline Treatment (5h) | LANCL1 mRNA | ~2.5-fold increase | Mouse Cortical Neurons (DIV 7) | [1][2] |

| Bicuculline Treatment (15h) | LANCL1 Protein | ~2-fold increase | Mouse Cortical Neurons (DIV 7) | [1][2] |

| H₂O₂ Treatment (30min) | LANCL1 mRNA | ~1.5-fold increase | Mouse Cortical Neurons (DIV 7) | [1][8] |

| H₂O₂ Treatment | LANCL1 Protein | Increased levels | Mouse Cortical Neurons (DIV 7) | [1][2] |

| IGF-1 Treatment (30min) | LANCL1 mRNA | Significant increase | Mouse Cortical Neurons (DIV 14) | [1][2] |

| EGF Treatment (30min) | LANCL1 mRNA | Significant increase | Mouse Cortical Neurons (DIV 14) | [1][2] |

| BDNF Treatment (30min) | LANCL1 mRNA | Significant increase | Mouse Cortical Neurons (DIV 14) | [1][2] |

| PDGF Treatment (30min) | LANCL1 mRNA | Significant increase | Mouse Cortical Neurons (DIV 14) | [1][2] |

| IGF-1 Treatment (5h) | LANCL1 Protein | Significant increase | Mouse Cortical Neurons (DIV 14) | [1][2] |

| EGF Treatment (5h) | LANCL1 Protein | Significant increase | Mouse Cortical Neurons (DIV 14) | [1][2] |

| BDNF Treatment (5h) | LANCL1 Protein | Significant increase | Mouse Cortical Neurons (DIV 14) | [1][2] |

| PDGF Treatment (5h) | LANCL1 Protein | Significant increase | Mouse Cortical Neurons (DIV 14) | [1][2] |

Table 2: Effects of LANCL1 Knockout and Overexpression on Neuronal Phenotypes

| Genetic Modification | Parameter | Observation | Cell/Tissue Type | Reference |

| LANCL1 Knockout | GST Activity | 17% reduction at 2 weeks, 32% reduction at 8 weeks | Mouse Cortex | [1] |

| LANCL1 Knockout | Neuronal Death (H₂O₂ induced) | Increased neuronal death | Mouse Cortical Neurons (DIV 14) | [1][2] |

| LANCL1 Knockout | Apoptotic Cells (TUNEL+) | ~3.5-fold increase in spinal ventral horn | Mouse Spinal Cord | [5] |

| LANCL1 Transgene | Neuronal Death (H₂O₂ induced) | Reduced neuronal death | Mouse Cortical Neurons (DIV 7) | [1][2] |

| LANCL1 Overexpression | AKT Phosphorylation (Thr308 & Ser473) | Increased phosphorylation | Mouse Cortex and Spinal Cord | [5] |

| LANCL1 Knockdown | Neuronal Viability (H₂O₂/glutamate induced) | Significantly restored neuronal viability | Rat Cortical Neurons | [9] |

| LANCL1 Knockdown | Neuronal Apoptosis (H₂O₂/glutamate induced) | Decreased neuronal apoptosis | Rat Cortical Neurons | [9] |

Key Signaling Pathways Involving LANCL1

LANCL1 is integrated into several critical signaling pathways that collectively contribute to its neuroprotective functions.

Glutathione-Mediated Antioxidant Defense

LANCL1 is a key player in the glutathione-based antioxidant defense system.[1] It directly binds to glutathione and exhibits glutathione S-transferase (GST) activity, which is crucial for detoxifying harmful reactive oxygen species (ROS) and their byproducts.[1][6] The developmental increase in LANCL1 expression parallels the maturation of synaptic connections and increased neuronal activity, suggesting a vital role in managing the heightened oxidative load associated with these processes.[1]

Regulation of Cystathionine β-Synthase (CBS) Activity

LANCL1 physically interacts with and inhibits cystathionine β-synthase (CBS), a key enzyme in the trans-sulfuration pathway that produces cysteine, the rate-limiting substrate for glutathione synthesis.[9][10] This interaction is sensitive to the cellular redox state, specifically the ratio of reduced (GSH) to oxidized (GSSG) glutathione.[9][10] Under conditions of oxidative stress, the GSH/GSSG ratio decreases, leading to the dissociation of LANCL1 from CBS. This dissociation alleviates the inhibition of CBS, thereby boosting cysteine and subsequent GSH production as a compensatory antioxidant response.[9][10] This positions LANCL1 as a sensor of cellular redox status that can dynamically regulate the capacity for GSH synthesis.[9]

Modulation of the AKT Survival Pathway

The AKT signaling pathway is a cornerstone of neuronal survival, and its dysregulation is implicated in numerous neurodegenerative diseases.[5] Recent evidence has identified LANCL1 as a novel positive regulator of AKT activity.[5] Overexpression of LANCL1 leads to increased phosphorylation of AKT at key residues (Thr308 and Ser473), indicative of its activation.[5] Conversely, genetic deletion of LANCL1 results in reduced AKT phosphorylation.[5] This function appears to be independent of LANCL1's ability to bind glutathione.[5] By promoting AKT signaling, LANCL1 enhances pro-survival signals within the neuron, contributing to its protective effects, particularly in the context of diseases like amyotrophic lateral sclerosis (ALS).[3][5]

Interaction with Eps8 and Neurite Outgrowth

Beyond its role in survival, LANCL1 is also implicated in neuronal morphogenesis. LANCL1 has been shown to bind specifically to the SH3 domain of the signaling protein Eps8.[4] This interaction is crucial for nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a model system for neuronal differentiation.[4] The expression of LANCL1 mutants that are unable to bind to Eps8 inhibits this process, demonstrating the biological significance of this interaction in cellular signaling and differentiation.[4] This suggests a role for LANCL1 in the structural development and plasticity of neurons, linking it to the formation of neuronal circuits.

Methodologies for Key Experiments

The following sections outline the methodologies for pivotal experiments that have elucidated the function of LANCL1 in neuronal development.

Generation of LANCL1 Knockout and Transgenic Mice

-

LANCL1 Knockout (KO) Mice: A targeting construct is designed to flank a critical exon (e.g., exon 4) of the Lancl1 gene with loxP sites.[1][2] This construct is introduced into embryonic stem (ES) cells via homologous recombination.[11] Chimeric mice are generated by injecting the targeted ES cells into blastocysts. Germline transmission of the floxed allele is confirmed, and homozygous floxed mice (LanCL1f/f) are obtained.[12] To generate a global knockout, these mice can be crossed with a Cre-recombinase expressing line that drives ubiquitous deletion. For conditional knockout (cKO) in the central nervous system, LanCL1f/f mice are crossed with a line expressing Cre under a neuron-specific promoter, such as Nestin-Cre.[5]

-

LANCL1 Transgenic (KI) Mice: A construct containing the LANCL1 cDNA is targeted to a safe harbor locus, such as Rosa26, preceded by a loxP-flanked stop cassette.[12] These mice are then crossed with a neuron-specific Cre line (e.g., Nestin-Cre) to excise the stop cassette and induce conditional overexpression of LANCL1 in neurons.[5]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cultured neurons or brain tissue using standard methods (e.g., TRIzol reagent). The concentration and purity of RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from a defined amount of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: qRT-PCR is performed using a real-time PCR system with a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Gene-specific primers for Lancl1 and a housekeeping gene (e.g., Gapdh, Actb) are used for amplification.

-

Data Analysis: The relative expression of Lancl1 mRNA is calculated using the comparative CT (ΔΔCT) method, normalizing the CT value of Lancl1 to that of the housekeeping gene.[1][2]

Western Blotting

-

Protein Extraction and Quantification: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are denatured, separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for LANCL1 or other proteins of interest (e.g., p-AKT, total AKT, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of the target protein is normalized to a loading control (e.g., β-actin).[1][5]

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: Cells or tissues are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. A primary antibody against the protein of interest (e.g., LANCL1) is added to the lysate and incubated to form an antibody-antigen complex. Protein A/G-agarose beads are then added to pull down the complex.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the potential interacting partner (e.g., CBS).[9][10]

Conclusion and Future Directions

The evidence accumulated to date firmly establishes LANCL1 as a neuroprotective protein with a multifaceted role in neuronal development and homeostasis. Its function as a glutathione S-transferase provides a direct mechanism for combating oxidative stress, a common denominator in neuronal injury and neurodegenerative diseases. Furthermore, its integration into key signaling pathways, including AKT-mediated survival, redox-sensitive regulation of GSH synthesis via CBS, and NGF-induced neurite outgrowth through Eps8, highlights its importance in both the functional and structural integrity of the nervous system.

For drug development professionals, LANCL1 presents a promising therapeutic target. Strategies aimed at enhancing LANCL1 expression or its enzymatic activity could offer a novel approach to bolstering the intrinsic antioxidant capacity of neurons. This may be particularly relevant for conditions characterized by chronic oxidative stress, such as amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease. The discovery that LANCL1 is a positive regulator of the pro-survival AKT pathway further strengthens its therapeutic potential.

Future research should focus on several key areas:

-

Elucidating the Upstream Regulators: A deeper understanding of the transcriptional and post-translational mechanisms that control LANCL1 expression and activity is needed.

-

Identifying Novel Interacting Partners: Uncovering additional proteins that interact with LANCL1 will likely reveal new functions and regulatory mechanisms.

-

Developing Small Molecule Modulators: The development of specific agonists or positive allosteric modulators of LANCL1 could pave the way for new therapeutic interventions.

-

Translational Studies: Further investigation of LANCL1's role in various animal models of neurodegenerative diseases is crucial to validate its therapeutic potential and to define the optimal window for intervention.

References

- 1. Developmental and Activity-Dependent Expression of LanCL1 Confers Antioxidant Activity Required for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LanCL1 promotes motor neuron survival and extends the lifespan of amyotrophic lateral sclerosis mice [ouci.dntb.gov.ua]

- 4. Structure of human lanthionine synthetase C-like protein 1 and its interaction with Eps8 and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LanCL1 promotes motor neuron survival and extends the lifespan of amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. LanCL1 protects prostate cancer cells from oxidative stress via suppression of JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lanthionine Synthetase C-like Protein 1 Interacts with and Inhibits Cystathionine β-Synthase: A TARGET FOR NEURONAL ANTIOXIDANT DEFENSE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lanthionine synthetase C-like protein 1 interacts with and inhibits cystathionine β-synthase: a target for neuronal antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Loss of cell polarity causes severe brain dysplasia in Lgl1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to LANCL1 Signaling Pathways and Interactions

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

Lanthionine Synthetase C-like Protein 1 (LANCL1) is a multifaceted peripheral membrane protein that plays critical roles in a variety of cellular processes, including metabolic regulation, neuronal survival, and antioxidant defense.[1][2][3] Initially misidentified as a G-protein coupled receptor, LANCL1 is now recognized as a member of the LanC-like protein family, homologous to bacterial enzymes involved in lantibiotic synthesis.[2] In mammals, LANCL1 has emerged as a key signaling hub, acting as a receptor for the plant hormone abscisic acid (ABA) and interacting with a host of cellular proteins to modulate fundamental signaling pathways.[4][5] This technical guide provides a comprehensive overview of the core signaling pathways and protein interactions of LANCL1, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support advanced research and drug development efforts.

Section 1: The ABA/LANCL1 Signaling Axis in Metabolic Regulation

A primary and well-documented function of LANCL1 is its role as a cellular receptor for abscisic acid (ABA), a stress hormone conserved across kingdoms.[4][5][6] The LANCL1/ABA system is a potent, insulin-independent regulator of glucose metabolism and mitochondrial function, making it a compelling target for metabolic diseases.[4][5][7]

Upon binding ABA, LANCL1 initiates a downstream signaling cascade centered on the activation of the AMPK/PGC-1α/Sirt1 axis .[4][6][8][9] This pathway is a master regulator of energy homeostasis. Activation of AMP-activated protein kinase (AMPK) leads to the phosphorylation and activation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which in turn, in concert with Sirtuin 1 (Sirt1), drives a broad transcriptional program.[6] In cardiomyocytes, the transcription factor ERRα has been identified as an upstream mediator of this axis, controlled by the LANCL1/2-ABA system.[9][10][11]

The key metabolic outcomes of this pathway activation include:

-

Enhanced Glucose Uptake: A significant increase in the transcription and translocation of glucose transporters GLUT4 and GLUT1 to the plasma membrane.[4]

-

Increased Mitochondrial Respiration and Biogenesis: Upregulation of mitochondrial activity and the expression of skeletal muscle uncoupling proteins like UCP3 and sarcolipin, which enhances energy expenditure.[4][6]

Quantitative Data: Effects of LANCL1 Activation in Muscle Cells

The functional impact of LANCL1 activation has been quantified in rat L6 myoblasts, demonstrating its potent effects on metabolic pathways.[4][12]

| Target / Process | Fold Change (Increase) | Cell Type | Citation(s) |

| Basal & ABA-Stimulated Glucose (NBDG) Uptake | ~4-fold | L6 Myoblasts | [4][12] |

| GLUT4 & GLUT1 Transcription/Expression | ~4 to 6-fold | L6 Myoblasts | [4][12] |

| AMPK, PGC-1α, Sirt1 Protein Expression | ~2-fold | L6 Myoblasts | [4][12] |

| Mitochondrial Respiration | ~5-fold | L6 Myoblasts | [4][13] |

| Sarcolipin Expression | ~3-fold | L6 Myoblasts | [4][13] |

| UCP3 Expression | ~12-fold | L6 Myoblasts | [4][13] |

Section 2: LANCL1 in Neuronal Signaling and Antioxidant Defense

LANCL1 is highly expressed in the brain and is essential for neuronal health, playing a dual role in protecting against oxidative stress and promoting neuronal development.[1][14]

Regulation of Redox Homeostasis via CBS Interaction

LANCL1 is a key sensor of cellular redox status through its direct interaction with Cystathionine (B15957) β-Synthase (CBS) , a critical enzyme in the synthesis of the antioxidant glutathione (B108866) (GSH).[14][15]

-

Inhibition of CBS: Under basal conditions, LANCL1 binds to and inhibits CBS activity.[14][15]

-

Redox Sensing: This interaction is sensitive to the cellular GSH/GSSG ratio. Under conditions of oxidative stress, the binding is diminished, which releases the inhibition of CBS.[14]

-

Antioxidant Response: The subsequent increase in CBS activity boosts GSH synthesis, thereby enhancing the cell's antioxidant defense capacity.[14]

Promotion of Neuronal Survival and Growth

LANCL1 also participates in pro-survival and developmental pathways in neurons.

-

Akt Pathway Activation: Overexpression of LANCL1 protects motor neurons from apoptosis by positively regulating and restoring the activity of the pro-survival kinase Akt.[3][6]

-

Interaction with Eps8: LANCL1 directly binds to the SH3 domain of Epidermal growth factor receptor kinase substrate 8 (Eps8).[16][17] This interaction is crucial for nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, linking LANCL1 to neuronal differentiation and development.[6][17]

Section 3: The LANCL1 Interactome and Crosstalk

Beyond its roles in metabolism and neuroprotection, LANCL1 interacts with several other proteins, implicating it in diverse cellular functions, including cancer biology.

The LANCL1-FAM49B-TRIM21 Axis

In hepatocellular carcinoma (HCC), LANCL1 acts as a cell surface protein that promotes tumor initiation by suppressing oxidative stress.[18][19][20] This function is mediated through a novel protein interaction axis:

-

Binding to FAM49B: LANCL1 binds to and stabilizes the protein FAM49B.[19][20]

-

Inhibition of Ubiquitination: This binding blocks the interaction between FAM49B and the E3 ubiquitin ligase TRIM21.[19][20]

-

Suppression of ROS: By preventing the proteasomal degradation of FAM49B, the complex suppresses Rac1-NADPH oxidase-driven production of reactive oxygen species (ROS).[19][20]

Quantitative Data: LANCL1 Binding Affinities

The binding affinities of LANCL1 to its key partners have been determined using various biophysical methods, providing quantitative insights into these interactions.

| Interacting Partner | Dissociation Constant (Kd) | Method(s) | Citation(s) |

| Abscisic Acid (ABA) | 1 - 10 µM | Equilibrium-binding, CD, SPR | [4][5][13] |

| Eps8 (SH3 Domain) | Significant binding observed with 1.0 µM analyte | Surface Plasmon Resonance (SPR) | [17] |

| Glutathione (GSH) | ~0.7 mM (Estimated) | Surface Plasmon Resonance (SPR) |

Section 4: Key Experimental Methodologies

The study of LANCL1 signaling relies on a combination of biochemical, biophysical, and cell-based assays. Detailed protocols for key experiments are outlined below.

Co-Immunoprecipitation (Co-IP) for Protein Interaction

This method is used to verify in vivo protein-protein interactions, such as between LANCL1 and CBS.[14]

Protocol Outline:

-

Cell Lysis: Harvest cells and lyse them in a cold, non-denaturing lysis buffer (e.g., RIPA or a buffer with 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[14][21][22][23]

-

Pre-Clearing (Optional): Incubate the lysate with Protein A/G-agarose/sepharose beads for 10-60 minutes to reduce non-specific binding.[14][21][22] Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody specific to the "bait" protein (e.g., anti-LANCL1) to the pre-cleared lysate.[14] Incubate for 2 hours to overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[14]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., anti-CBS).[14]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and affinity, such as the interaction between LANCL1 and ABA or Eps8.[4][24][25][26]

Protocol Outline:

-

Chip Preparation: Select and condition a suitable sensor chip (e.g., CM5). Activate the surface using a mixture of EDC/NHS to create reactive esters.[27]

-

Ligand Immobilization: Inject the "ligand" protein (e.g., recombinant LANCL1) in an appropriate immobilization buffer (often low pH, e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface. The protein will covalently bind to the chip.[24]

-

Blocking: Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining reactive esters and prevent non-specific binding.[28]

-

Analyte Binding: Inject a series of increasing concentrations of the "analyte" (e.g., ABA or Eps8 SH3 domain) in a running buffer over the ligand-immobilized surface.[17][27]

-

Data Acquisition: Measure the change in refractive index (reported in Response Units, RU) in real-time to monitor the association and dissociation phases of the interaction.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to strip the bound analyte, preparing the surface for the next injection.

-

Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic parameters (ka, kd) and the dissociation constant (Kd).

Cellular Glucose Uptake Assay (2-NBDG)

This assay measures the rate of glucose transport into cells, a key functional outcome of LANCL1 activation, using a fluorescent glucose analog, 2-NBDG.[4][29][30][31]

Protocol Outline:

-

Cell Culture: Seed cells (e.g., L6 myoblasts) in a multi-well plate and grow to the desired confluency.[32][33]

-

Starvation/Pre-treatment: Remove the culture medium and incubate the cells in a glucose-free medium (e.g., Krebs-Ringer-HEPES buffer or DMEM without glucose) for a defined period (e.g., 1-2 hours) to deplete intracellular glucose and normalize transporter activity.[29][31] During this time, cells can be treated with stimuli (e.g., ABA).

-

2-NBDG Incubation: Add the glucose-free medium containing 2-NBDG (e.g., 10-100 µM) to the cells and incubate for a short period (e.g., 20-60 minutes) at 37°C.[4][29][31]

-

Stop Reaction: Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular 2-NBDG.[29]

-

Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, analyze the fluorescence of individual viable cells using flow cytometry or visualize uptake with a fluorescence microscope.[31][32][33]

Conclusion and Future Directions

LANCL1 is a central node in signaling networks that govern cellular metabolism and neuronal resilience. Its role as an ABA receptor positions it as an attractive therapeutic target for conditions like diabetes and metabolic syndrome, offering an insulin-independent mechanism to enhance glucose disposal.[6][7] Furthermore, its neuroprotective functions, mediated through the regulation of redox homeostasis and activation of pro-survival pathways, highlight its potential in neurodegenerative disease research.[6][15]

Future research should focus on elucidating the full scope of the LANCL1 interactome, exploring its function in other tissues, and developing specific pharmacological modulators. The detailed methodologies and pathway maps provided in this guide offer a foundational resource for scientists and researchers aiming to unravel the complexities of LANCL1 and translate these discoveries into novel therapeutic strategies.

References

- 1. Developmental and Activity-Dependent Expression of LanCL1 Confers Antioxidant Activity Required for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LANCL1 - Wikipedia [en.wikipedia.org]

- 3. LanCL1 promotes motor neuron survival and extends the lifespan of amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LANCL1 binds abscisic acid and stimulates glucose transport and mitochondrial respiration in muscle cells via the AMPK/PGC-1α/Sirt1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LANCL1 binds abscisic acid and stimulates glucose transport and mitochondrial respiration in muscle cells via the AMPK/PGC-1α/Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ABA/LANCL Hormone/Receptor System in the Control of Glycemia, of Cardiomyocyte Energy Metabolism, and in Neuroprotection: A New Ally in the Treatment of Diabetes Mellitus? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ABA/LANCL Hormone/Receptor System in Diabetes | Encyclopedia MDPI [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Abscisic Acid and Its Receptors LANCL1 and LANCL2 Control Cardiomyocyte Mitochondrial Function, Expression of Contractile, Cytoskeletal and Ion Channel Proteins and Cell Proliferation via ERRα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. “Role of LANCL1 and LANCL2 in the physiology and biochemistry of myocytes and cardiomyocytes.” [tesidottorato.depositolegale.it]

- 13. LANCL1 binds abscisic acid and stimulates glucose transport and mitochondrial respiration in muscle cells via the AMPK/PGC-1?/Sirt1 pathway [iris.cnr.it]

- 14. Lanthionine Synthetase C-like Protein 1 Interacts with and Inhibits Cystathionine β-Synthase: A TARGET FOR NEURONAL ANTIOXIDANT DEFENSE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lanthionine synthetase C-like protein 1 interacts with and inhibits cystathionine β-synthase: a target for neuronal antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. researchgate.net [researchgate.net]

- 18. genecards.org [genecards.org]

- 19. LANCL1, a cell surface protein, promotes liver tumor initiation through FAM49B-Rac1 axis to suppress oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LANCL1, a cell surface protein, promotes liver tumor initiation through FAM49B-Rac1 axis to suppress oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 22. assaygenie.com [assaygenie.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 25. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 26. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 28. en.bio-protocol.org [en.bio-protocol.org]

- 29. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 30. scholarworks.uark.edu [scholarworks.uark.edu]

- 31. biocompare.com [biocompare.com]

- 32. 2-NBDG Glucose Uptake Assay Kit (ab287845) | Abcam [abcam.com]

- 33. assaygenie.com [assaygenie.com]

The Core of Silence: An In-depth Technical Guide to RNA Interference

For Researchers, Scientists, and Drug Development Professionals

Introduction to RNA Interference

RNA interference (RNAi) is a powerful and highly specific biological process of sequence-dependent gene silencing initiated by double-stranded RNA (dsRNA).[1][2] This endogenous mechanism, found in a wide array of eukaryotic organisms, plays a crucial role in regulating gene expression and defending against viral infections and transposons.[1] The discovery of RNAi has revolutionized functional genomics, providing an invaluable tool for researchers to elucidate gene function and has opened up new avenues for therapeutic interventions against a variety of diseases.[3][4] This guide provides a comprehensive technical overview of the core principles of RNAi technology, detailed experimental protocols, and quantitative data to empower researchers and drug development professionals in harnessing the full potential of this transformative technology.

Two main types of small RNA molecules are central to the RNAi pathway: small interfering RNAs (siRNAs) and microRNAs (miRNAs).[1] While both are processed by the RNase III enzyme Dicer and incorporated into the RNA-induced silencing complex (RISC), they originate from different precursors and have distinct modes of action.[5] siRNAs are typically derived from long dsRNA precursors and exhibit perfect complementarity to their target messenger RNA (mRNA), leading to its cleavage and degradation.[6] In contrast, miRNAs are processed from hairpin-structured precursors and often bind to their target mRNAs with imperfect complementarity, primarily leading to translational repression.[6][7]

The Core Machinery of RNA Interference

The RNAi pathway can be dissected into a series of precise molecular events orchestrated by a conserved set of protein machinery.

Initiation: Dicer-Mediated Processing

The initiation of RNAi begins with the processing of long dsRNA or pre-miRNA into smaller, functional siRNA or miRNA duplexes, respectively.[1][8] This crucial step is catalyzed by Dicer, a multi-domain RNase III enzyme.[8][9]

Dicer Protein Domains:

| Domain | Function |

| Helicase Domain | Recognizes and unwinds the dsRNA substrate.[10] |

| PAZ (Piwi/Argonaute/Zwille) Domain | Binds to the 2-nucleotide 3' overhang of the dsRNA, acting as a molecular ruler.[9][11] |

| RNase IIIa and IIIb Domains | Form a catalytic core that cleaves the dsRNA into ~21-25 base pair fragments.[10][11] |

| dsRBD (double-stranded RNA-binding domain) | Facilitates substrate binding and positioning.[11] |

Effector Phase: RISC Assembly and Target Silencing

The siRNA or miRNA duplexes generated by Dicer are subsequently loaded into the RNA-induced silencing complex (RISC), the central effector complex of the RNAi pathway.[12]

Key Components of the RISC Loading Complex (RLC):

| Component | Function |

| Dicer | Processes dsRNA and presents the small RNA duplex to Argonaute.[12] |

| TRBP (TAR RNA-binding protein) | A dsRNA-binding protein that facilitates the interaction between Dicer and Argonaute.[12] |

| Argonaute-2 (Ago2) | The catalytic core of RISC, responsible for target mRNA cleavage.[12] |

During RISC loading, the small RNA duplex is unwound. One strand, the "guide strand" (antisense strand), is selected and remains associated with Ago2, while the other strand, the "passenger strand" (sense strand), is cleaved and degraded.[13] The guide strand then directs the RISC to its complementary mRNA target.

Argonaute-2 (Ago2) Protein Domains:

| Domain | Function |

| PAZ Domain | Binds the 3' end of the guide RNA.[5][10] |

| MID Domain | Anchors the 5' phosphate (B84403) of the guide RNA.[10] |

| PIWI Domain | Possesses the "slicer" activity, catalyzing the cleavage of the target mRNA.[5][10] |

| N-terminal Domain | Facilitates the separation of the guide and passenger strands. |

Upon binding to the target mRNA, if the complementarity between the guide strand and the target is perfect (typical for siRNAs), Ago2 cleaves the mRNA, leading to its degradation.[6] If the complementarity is imperfect (common for miRNAs), RISC inhibits translation of the mRNA.[6][7]

Visualizing the RNAi Pathway

RNA Interference Signaling Pathway

Caption: The canonical RNAi pathway, illustrating the processing of dsRNA and pre-miRNA into siRNAs and miRNAs, respectively, followed by RISC loading and target mRNA silencing.

Experimental Design and Protocols

A successful RNAi experiment requires careful design and execution. This section provides detailed protocols for key steps in the RNAi workflow.

siRNA Design and Validation

The efficacy of gene silencing is highly dependent on the sequence of the siRNA.

Protocol for siRNA Design:

-

Target Selection:

-

Identify the target mRNA sequence.

-

Avoid regions with high GC content (>60%) or long stretches of identical nucleotides.

-

-

Sequence Selection:

-

Ensure the GC content of the selected sequence is between 30% and 60%.

-

Specificity Check:

-

Negative Controls:

Workflow for siRNA Validation:

Caption: A typical workflow for designing, synthesizing, and validating the efficacy of siRNAs before proceeding with downstream functional assays.

Delivery of RNAi Triggers

Efficient delivery of siRNAs or shRNA-expressing vectors into target cells is critical for successful gene silencing.

Comparison of Common siRNA Delivery Methods:

| Delivery Method | Advantages | Disadvantages |

| Lipid-Mediated Transfection | Easy to use, suitable for a wide range of cell lines, high transfection efficiency in many cell types.[11] | Can be toxic to some cell types, efficiency varies between cell lines.[11] |

| Electroporation | High efficiency in hard-to-transfect cells, including primary cells. | Can cause significant cell death. |

| Viral Transduction (Lentivirus, Adenovirus) | High efficiency in a broad range of cell types, including non-dividing cells; enables stable, long-term knockdown.[11] | More complex protocol, potential for immunogenicity and insertional mutagenesis (lentivirus).[7] |

Detailed Protocol: Lipid-Mediated siRNA Transfection (24-well plate format)

-

Cell Seeding:

-

The day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

-

Preparation of siRNA-Lipid Complexes:

-

For each well, dilute 10-30 pmol of siRNA into 50 µL of serum-free medium (e.g., Opti-MEM®). Mix gently.

-

In a separate tube, dilute 0.5-1.5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the 100 µL of siRNA-lipid complex mixture to each well containing cells and medium. Gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

After incubation, harvest the cells for analysis of gene knockdown.

-

Detailed Protocol: Lentiviral shRNA Transduction

-

Lentivirus Production (in HEK293T cells):

-

Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.[2]

-

Harvest the virus-containing supernatant 48-72 hours post-transfection.

-

Titer the virus to determine the multiplicity of infection (MOI).

-

-

Transduction of Target Cells:

-

Seed target cells in a culture plate.

-

The next day, replace the medium with fresh medium containing the desired MOI of lentiviral particles and polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.[16]

-

Incubate for 18-24 hours.

-

Replace the virus-containing medium with fresh complete medium.

-

-

Selection and Analysis:

-

If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for transduced cells.[3]

-

Expand the selected cells and analyze for gene knockdown.

-

Quantification of Gene Silencing

Protocol for qPCR-based Quantification of mRNA Knockdown:

-

RNA Extraction:

-

Harvest cells 24-72 hours post-transfection/transduction.

-

Extract total RNA using a commercial kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Set up qPCR reactions in triplicate for each sample using a SYBR Green or probe-based qPCR master mix.

-

Include primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Use the ΔΔCt method to determine the relative fold change in target gene expression.[19]

Managing Off-Target Effects

A significant challenge in RNAi is the potential for off-target effects, where the siRNA or shRNA silences unintended genes.[10][20]

Strategies to Minimize Off-Target Effects:

| Strategy | Description |

| Bioinformatic Design | Use algorithms to design siRNAs with minimal homology to other genes.[20] |

| Use Low siRNA Concentrations | Titrate the siRNA concentration to the lowest effective dose to reduce off-target silencing. |

| Chemical Modifications | Introduce chemical modifications to the siRNA duplex, particularly in the seed region (positions 2-8 of the guide strand), to reduce off-target binding.[1] For example, 2'-O-methyl modifications at position 2 of the guide strand have been shown to significantly reduce off-target effects without compromising on-target silencing.[1] |

| Pooling of siRNAs | Use a pool of multiple siRNAs targeting the same gene at a lower overall concentration to dilute out the off-target effects of individual siRNAs.[20] |

| Rescue Experiments | Confirm that the observed phenotype is due to on-target knockdown by re-expressing a form of the target gene that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA binding site). |

Quantitative Impact of Chemical Modifications on Off-Target Effects:

Studies have demonstrated that specific chemical modifications can significantly reduce off-target gene silencing. For instance, a 2'-O-methyl modification at the second position of the guide strand can reduce off-target transcript regulation by an average of approximately 66% across multiple siRNAs, while having a minimal effect on the intended target's silencing.[21]

Therapeutic Applications of RNAi

The ability of RNAi to silence specific genes with high precision has made it a promising therapeutic modality for a wide range of diseases.

Selected RNAi Therapeutics in Clinical Development:

| Drug Name (Active Ingredient) | Target Gene | Indication | Delivery Vehicle |

| Onpattro® (Patisiran) | Transthyretin (TTR) | Hereditary Transthyretin-Mediated Amyloidosis | Lipid Nanoparticle |

| Givlaari® (Givosiran) | Aminolevulinate Synthase 1 (ALAS1) | Acute Hepatic Porphyria | GalNAc Conjugate |

| Oxlumo® (Lumasiran) | Glycolate Oxidase (GO) | Primary Hyperoxaluria Type 1 | GalNAc Conjugate |

| Leqvio® (Inclisiran) | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Hypercholesterolemia | GalNAc Conjugate |

This table is for illustrative purposes and is not an exhaustive list of all RNAi therapeutics.

Conclusion

RNA interference has matured from a fascinating biological phenomenon into a robust and indispensable technology for life science research and a promising new class of therapeutics. A thorough understanding of the underlying molecular mechanisms, coupled with meticulous experimental design and execution, is paramount to successfully leveraging the power of RNAi. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers and drug development professionals can confidently employ RNAi to unravel complex biological questions and pioneer novel therapeutic strategies. The continued refinement of siRNA design, delivery technologies, and off-target prediction will undoubtedly expand the applications and impact of RNA interference in the years to come.

References

- 1. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. eth.swisscovery.slsp.ch [eth.swisscovery.slsp.ch]

- 8. qRT-PCR to verify RNAi knockdown – Bytes of the Apple [blogs.reed.edu]

- 9. Frontiers | A Glimpse of “Dicer Biology” Through the Structural and Functional Perspective [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural domains in RNAi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]

- 13. Mechanistic Studies of Human RISC Loading Complex Function in RNA Interference [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. origene.com [origene.com]

- 17. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]

- 19. researchgate.net [researchgate.net]

- 20. horizondiscovery.com [horizondiscovery.com]

- 21. researchgate.net [researchgate.net]

LANCL1 Protein Expression: A Technical Guide for Researchers

Introduction to LANCL1

Lanthionine (B1674491) Synthetase C-like Protein 1 (LANCL1), also known as GPR69A or p40, is a peripheral membrane protein that is conserved across various species.[1] It is a member of the LanC-like protein superfamily, which is homologous to bacterial lanthionine synthetase C (LanC) components involved in the biosynthesis of antimicrobial peptides.[2][3] In mammals, LANCL1 is recognized as a glutathione-S-transferase that binds to reduced glutathione (B108866) (GSH) and plays a crucial role in mitigating oxidative stress, particularly in neuronal cells.[1][4][5] Research has implicated LANCL1 in several critical cellular processes, including neuronal survival, glucose metabolism, and cancer cell proliferation, by modulating various signaling pathways.[1][5][6] This guide provides an in-depth overview of LANCL1 protein expression across different tissues, detailed experimental protocols for its detection, and a visualization of its key signaling pathways.

Data Presentation: LANCL1 Protein Expression in Human Tissues

The expression of LANCL1 protein has been systematically analyzed across a wide range of normal human tissues. The primary method for this analysis is immunohistochemistry (IHC), which provides spatial information about protein localization. The data presented below is a summary compiled from sources including the Human Protein Atlas, which leverages IHC data to classify protein expression levels.[7][8] LANCL1 generally shows cytoplasmic expression in most tissues.[8][9]

| Tissue Category | Tissue | Protein Expression Level |

| Nervous System | Brain (Cerebral Cortex, Hippocampus, Cerebellum) | High |

| Caudate | High | |

| Spinal Cord | High | |

| Pituitary Gland | High | |

| Retina | Medium | |

| Endocrine System | Adrenal Gland | Medium[10] |

| Pancreas (Islets of Langerhans) | High | |

| Pancreas (Exocrine glandular cells) | Medium | |

| Thyroid Gland | Medium | |

| Parathyroid Gland | Low | |

| Reproductive System | Testis | High |

| Ovary | High | |

| Prostate | Medium | |

| Endometrium | Medium | |

| Cervix, Uterine | Low | |

| Placenta | Detected | |

| Cardiovascular & Hematopoietic | Heart Muscle | High |

| Bone Marrow | Low | |

| Spleen | Detected | |

| Erythrocytes | Detected[11] | |

| Gastrointestinal Tract | Salivary Gland | Medium |

| Tongue | Low | |

| Liver | Low | |

| Renal & Urinary System | Kidney | High |

| Urinary Bladder | Low | |

| Other Tissues | Skeletal Muscle | High |

| Adipose Tissue | Low | |

| Lung | Detected[11] | |

| Skin | Not detected |

Table 1: Summary of LANCL1 protein expression levels in various normal human tissues based on immunohistochemistry data from the Human Protein Atlas. Expression levels are categorized as High, Medium, Low, Detected, or Not detected.

Experimental Protocols

Accurate determination of LANCL1 protein expression relies on robust and well-defined experimental protocols. The following sections detail standard methodologies for immunohistochemistry and Western blotting, two of the most common techniques for protein expression analysis.[12][13]

Immunohistochemistry (IHC) Protocol for LANCL1 Detection

Immunohistochemistry is used to visualize the distribution and localization of LANCL1 within paraffin-embedded tissue sections.[14]

a. Tissue Preparation and Deparaffinization:

-

Cut paraffin-embedded tissue sections at 5 µm thickness and mount them on charged slides.

-

Dry the slides overnight at room temperature or in an oven at 60-80°C for at least 20 minutes to melt the paraffin.[15]

-

Deparaffinize the sections by immersing the slides in two changes of xylene for 10 minutes each.[16]

-

Hydrate the sections by sequential immersion in graded ethanol (B145695) solutions: 100% (2x10 min), 95% (1x5 min), 70% (1x5 min), and 50% (1x5 min).[16]

-

Rinse the slides with distilled water.[15]

b. Antigen Retrieval:

-

Immerse slides in a staining dish containing a heat-induced epitope retrieval (HIER) solution, such as 10mM Sodium Citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).[16][17]

-

Heat the solution to 95-100°C using a microwave, steamer, or water bath and incubate for 20-40 minutes.[17]

-

Allow the slides to cool to room temperature for at least 20 minutes in the retrieval buffer.[17]

c. Staining and Visualization:

-

Inactivate Endogenous Peroxidase: If using a peroxidase-conjugated antibody, incubate sections with 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity. Rinse with PBS.[18]

-

Blocking: To prevent non-specific antibody binding, incubate sections with a blocking solution (e.g., 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature.[15][17]

-

Primary Antibody Incubation: Dilute the primary anti-LANCL1 antibody to its optimal concentration (e.g., 1:100 to 1:200 for many commercial antibodies) in the blocking solution.[19] Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[15][18]

-

Washing: Rinse the slides gently with a wash buffer (e.g., PBS with 0.1% Tween-20) three times for 5 minutes each.[15]

-

Secondary Antibody Incubation: Apply a biotinylated or enzyme-labeled secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.[18]

-

Detection: If using a biotin-based system, apply an avidin-biotin complex (ABC) reagent. For enzyme-labeled secondaries, apply the appropriate substrate-chromogen solution (e.g., DAB for HRP) until the desired color intensity develops.[16]

-

Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.[15]

-

Dehydration and Mounting: Dehydrate the slides through graded ethanol and clear in xylene before permanently mounting with a coverslip.[15]

Western Blot Protocol for LANCL1 Quantification

Western blotting is used to detect and quantify the total amount of LANCL1 protein in a tissue or cell lysate.[13]

a. Protein Extraction:

-

Harvest cells or homogenize tissue samples on ice in RIPA lysis buffer supplemented with a protease inhibitor cocktail.[20]

-

Agitate the lysate for 30 minutes at 4°C to ensure complete cell lysis.[20]

-

Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[20]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay, such as the Bradford or BCA method.[21]

b. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by adding an equal volume of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.[20]

-

Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel (a 4-20% gradient gel is suitable for LANCL1, which has an observed molecular weight of ~40-45 kDa).[2][20]

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer can be performed overnight at 4°C.[20]

c. Immunodetection:

-

Blocking: After transfer, block the membrane with a solution of 3-5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Incubate the membrane with an anti-LANCL1 primary antibody diluted in the blocking buffer (e.g., 1:500 to 1:1000) overnight at 4°C with gentle agitation.[2][22]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[20]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands can be quantified using densitometry software.

Signaling Pathways and Experimental Workflows

LANCL1 is involved in multiple signaling cascades that are critical for cellular homeostasis and stress response. The following diagrams, created using the DOT language, illustrate these relationships and a typical experimental workflow.

Visualizations

Caption: A standard experimental workflow for protein detection in tissue via IHC.

Caption: LANCL1 promotes liver tumor initiation by suppressing ROS production.[4]

Caption: LANCL1 protects prostate cancer cells from apoptosis by inhibiting JNK.[1]

References

- 1. LanCL1 protects prostate cancer cells from oxidative stress via suppression of JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LANCL1 antibody (12647-1-AP) | Proteintech [ptglab.com]

- 3. researchgate.net [researchgate.net]

- 4. LANCL1, a cell surface protein, promotes liver tumor initiation through FAM49B-Rac1 axis to suppress oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developmental and Activity-Dependent Expression of LanCL1 Confers Antioxidant Activity Required for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LANCL1 LanC like glutathione S-transferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Expression of LANCL1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 8. Tissue expression of LANCL1 - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 9. LANCL1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. Tissue expression of LANCL1 - Staining in adrenal gland - The Human Protein Atlas [proteinatlas.org]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. What Are the Methods for Quantifying Protein Expression in a Single Cell? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. bosterbio.com [bosterbio.com]

- 17. usbio.net [usbio.net]

- 18. 免疫组织化学操作步骤 [sigmaaldrich.com]

- 19. LANCL1 Polyclonal Antibody (PA5-112595) [thermofisher.com]

- 20. bio-rad.com [bio-rad.com]

- 21. abyntek.com [abyntek.com]

- 22. LANCL1 binds abscisic acid and stimulates glucose transport and mitochondrial respiration in muscle cells via the AMPK/PGC-1α/Sirt1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Landscape of Gene Silencing: A Technical Guide to Pre-designed vs. Custom siRNA

For researchers, scientists, and drug development professionals embarking on RNA interference (RNAi) studies, the choice between pre-designed and custom-synthesized small interfering RNA (siRNA) is a critical decision point. This in-depth technical guide illuminates the core differences, advantages, and experimental considerations for each approach, enabling informed selection for successful and reliable gene silencing outcomes.

At its core, RNA interference is a natural biological process where short, double-stranded RNA molecules, known as siRNAs, trigger the degradation of a specific messenger RNA (mRNA), thereby silencing the expression of the corresponding gene.[1][2] This powerful mechanism has been harnessed as a revolutionary tool in functional genomics, target validation, and therapeutic development. The efficacy of an RNAi experiment hinges on the design and specificity of the siRNA molecule.

Pre-designed siRNA: The "Off-the-Shelf" Solution

Key Advantages of Pre-designed siRNA:

-

Convenience and Speed: Pre-designed siRNAs offer a significant time-saving advantage, as the design and synthesis processes have already been completed.

-

Guaranteed Performance: Many suppliers provide a performance guarantee for their pre-designed siRNAs, often ensuring a certain level of knockdown efficiency (e.g., ≥75% mRNA reduction).

-

Reduced Risk of Off-Target Effects: The design algorithms used for pre-designed siRNAs are continuously refined to enhance specificity and reduce the likelihood of unintended gene silencing.[6]

-

Validated Controls: Pre-designed siRNA catalogs often include validated positive and negative controls, which are crucial for optimizing transfection conditions and interpreting experimental results.[7]

Limitations of Pre-designed siRNA:

-

Limited Flexibility: Pre-designed siRNAs may not be available for all genes of interest, particularly in non-model organisms or for specific splice variants.

-

"One-Size-Fits-All" Approach: While algorithms are powerful, the performance of a pre-designed siRNA can still vary depending on the cell type and experimental conditions.

Custom siRNA: Tailored Tools for Specific Needs

Custom siRNA synthesis provides researchers with the flexibility to design siRNAs for any target sequence. This approach is indispensable when working with non-model organisms, targeting specific gene isoforms, or investigating novel transcripts.[8][9]

Key Advantages of Custom siRNA:

-

Complete Design Flexibility: Researchers have full control over the siRNA sequence, allowing for precise targeting of any gene in any organism.

-

Targeting Specific Isoforms: Custom design enables the creation of siRNAs that can differentiate between closely related splice variants of a gene.

-

Enabling Novel Research: For newly discovered genes or transcripts not yet included in pre-designed libraries, custom synthesis is the only option.

-

Cost-Effective for Large-Scale Screens: For high-throughput screening applications, custom synthesis of a large number of siRNAs can be more economical.

Limitations of Custom siRNA:

-

No Performance Guarantee: Unlike many pre-designed options, the performance of a custom siRNA is not typically guaranteed by the manufacturer.

-

Longer Turnaround Time: The process of designing, synthesizing, and purifying custom siRNAs takes longer than ordering a pre-designed product.

Quantitative Comparison: Pre-designed vs. Custom siRNA

| Feature | Pre-designed siRNA | Custom siRNA |

| Design Responsibility | Manufacturer (Algorithm-based) | Researcher |

| Performance Guarantee | Often provided (e.g., ≥75% knockdown) | Typically not provided |

| Turnaround Time | Fast (often in-stock) | Slower (requires synthesis) |

| Flexibility | Limited to available targets | High (any target sequence) |

| Cost | Generally higher per siRNA | Can be more cost-effective for large scale |

| Validation | Often pre-validated | Requires experimental validation by the researcher |

| Off-Target Potential | Minimized by sophisticated algorithms | Dependent on researcher's design expertise[6] |

Experimental Protocols: A Step-by-Step Guide

siRNA Design (for Custom siRNA)

For researchers opting for custom siRNA, the design process is paramount. Several key parameters should be considered to maximize efficacy and minimize off-target effects:

-

GC Content: Aim for a GC content between 30% and 55%.[13][]

siRNA Transfection

Materials:

-

siRNA (pre-designed or custom)

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Cells to be transfected

-

Appropriate culture medium

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 30-50% confluency at the time of transfection.[15]

-

siRNA Preparation: Dilute the siRNA stock solution in Opti-MEM™ I medium.

-

Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium.

-

Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

-

Transfection: Add the siRNA-lipid complexes to the cells.

Validation of Gene Knockdown

It is essential to quantify the reduction in target gene expression to confirm the success of the siRNA experiment. This is typically done at both the mRNA and protein levels.[17]

a) Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)[17]

Protocol:

-

RNA Extraction: Isolate total RNA from both siRNA-treated and control cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, primers for the target gene, and primers for a housekeeping gene.

b) Western Blotting for Protein Level Analysis

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

Membranes (e.g., PVDF)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., β-actin, tubulin)[17]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: Lyse the siRNA-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the reduction in target protein levels relative to the loading control.

Analysis of Off-Target Effects

Off-target effects, where the siRNA unintentionally silences genes other than the intended target, are a significant concern in RNAi experiments.[15][19] Several strategies can be employed to mitigate and assess these effects:

-

Bioinformatics Analysis: Computational tools can be used to predict potential off-target binding based on seed region homology.

-

Rescue Experiments: To confirm that the observed phenotype is due to the knockdown of the target gene, a rescue experiment can be performed by introducing a version of the target gene that is resistant to the siRNA (e.g., by silent mutations in the siRNA binding site).

-

Global Gene Expression Analysis: Techniques like microarray or RNA-sequencing can be used to assess genome-wide changes in gene expression following siRNA transfection, providing a comprehensive view of potential off-target effects.[6]

Visualizing the Workflow and Underlying Mechanisms

To better understand the processes involved in an siRNA experiment and the fundamental mechanism of RNA interference, the following diagrams provide a visual representation.

Signaling Pathways Amenable to siRNA-Mediated Studies

siRNA technology is a powerful tool for dissecting complex cellular signaling pathways. By systematically knocking down individual components of a pathway, researchers can elucidate the function of each protein and map the flow of information. For example, the Wnt/β-catenin signaling pathway, which is crucial in development and often dysregulated in cancer, has been extensively studied using siRNA screens to identify novel regulators.[20] Similarly, pathways involved in cell growth, such as the FAK cytoskeletal remodeling pathway, have been successfully interrogated using siRNA to identify essential signaling nodes.[21]

Conclusion

The decision between pre-designed and custom siRNA depends on the specific research question, the target gene, the model organism, and the available resources. Pre-designed siRNAs offer a convenient and reliable option for common targets, while custom synthesis provides the necessary flexibility for more specialized applications. Regardless of the choice, a well-designed experiment with appropriate controls and rigorous validation is paramount for obtaining meaningful and reproducible results in the exciting field of RNA interference.

References

- 1. Small interfering RNA - Wikipedia [en.wikipedia.org]

- 2. What is siRNA and siRNA-seq - CD Genomics [rna.cd-genomics.com]

- 3. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. siRNA Design Software for a Target Gene-Specific RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 7. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 8. Custom siRNA and miRNA | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Custom siRNA synthesis [horizondiscovery.com]

- 10. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - ID [thermofisher.com]

- 12. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]

- 13. Custom RNAi Design / siRNA Design Algorithm [genelink.com]

- 15. Guidelines for transfection of siRNA [qiagen.com]

- 16. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]

- 17. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]

- 18. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. siRNA off-target effects in genome-wide screens identify signaling pathway members - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Knowledge based identification of essential signaling from genome-scale siRNA experiments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LANCL1 siRNA Transfection in Primary Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthionine Synthetase C-like 1 (LANCL1) is a protein predominantly expressed in neurons that plays a crucial role in protecting against oxidative stress and promoting neuronal survival.[1] It is involved in the glutathione (B108866) defense pathway and positively regulates the AKT signaling pathway, both of which are critical for neuronal health.[1][2] Knockdown of LANCL1 in primary neurons has been shown to increase susceptibility to oxidative stress-induced cell death.[3] Therefore, modulating LANCL1 expression through RNA interference (RNAi) presents a valuable tool for studying neurodegenerative processes and for the development of novel therapeutic strategies.

This document provides a detailed protocol for the knockdown of LANCL1 in primary neurons using lentiviral-mediated short hairpin RNA (shRNA), a method often preferred for its high efficiency and stable expression in post-mitotic cells like neurons.[4][5][6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of LANCL1 and the experimental workflow for its knockdown in primary neurons.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on LANCL1 knockdown experiments in primary neurons. Actual results may vary depending on the specific experimental conditions.

| Parameter | Control (Scrambled shRNA) | LANCL1 shRNA | Method |

| LANCL1 Protein Level | 100% | 20-40% | Western Blot |

| LANCL1 mRNA Level | 100% | 15-35% | qPCR |

| Phenotypic Outcome | Control (Scrambled shRNA) | LANCL1 shRNA | Method |

| Apoptosis (Baseline) | 2-5% | 4-8% | TUNEL Assay |

| Apoptosis (H₂O₂ induced) | 15-25% | 30-50% | TUNEL Assay |

| Average Neurite Length | 100% | 70-85% | Immunofluorescence |

| Number of Primary Neurites | 100% | 80-90% | Immunofluorescence |

Experimental Protocols

Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse embryos.

Materials:

-

E18 mouse embryos

-

Hibernate-E medium

-

Papain (20 U/mL)

-

DNase I (100 µg/mL)

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine coated plates/coverslips

Procedure:

-

Dissect cortices from E18 mouse embryos in ice-cold Hibernate-E medium.

-

Mince the tissue and incubate in papain and DNase I solution at 37°C for 20-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Plate the neurons on Poly-D-lysine coated culture vessels at a desired density (e.g., 2 x 10⁵ cells/cm²).

-

Incubate at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 2-3 days.

Lentiviral-mediated shRNA Knockdown of LANCL1

This protocol outlines the transduction of primary neurons with lentiviral particles carrying an shRNA targeting LANCL1.

Materials:

-

Primary neurons (cultured for 4-5 days in vitro - DIV)

-

High-titer LANCL1 shRNA lentivirus and scrambled control lentivirus

-

Neurobasal medium (conditioned from the cultured neurons)

Procedure:

-

On DIV 4-5, carefully collect half of the culture medium from the neurons to be used as conditioned medium later.

-

Add the appropriate multiplicity of infection (MOI) of the LANCL1 shRNA or scrambled control lentivirus to the remaining medium in the culture wells. The optimal MOI should be determined empirically but a starting range of 1-10 is recommended.[8]

-

Incubate the neurons with the lentivirus for 12-16 hours at 37°C.

-

After incubation, carefully remove the virus-containing medium and replace it with the previously collected conditioned medium.

-

Return the cultures to the incubator for an additional 48-72 hours to allow for shRNA expression and target protein knockdown before proceeding with analysis.

Assessment of LANCL1 Knockdown (Western Blot)

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-LANCL1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Lyse the transduced neurons with RIPA buffer.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against LANCL1 and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and image the blot.

-

Quantify the band intensities to determine the percentage of LANCL1 knockdown relative to the scrambled control.

Quantification of Apoptosis (TUNEL Assay)

Materials:

-

In Situ Cell Death Detection Kit (e.g., Roche)

-

Paraformaldehyde (PFA)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

DAPI

-

Fluorescence microscope

Procedure:

-

Fix the transduced neurons with 4% PFA.

-

Permeabilize the cells with the permeabilization solution.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label apoptotic cells.[9]

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope and count the number of TUNEL-positive (apoptotic) and DAPI-positive (total) cells.

-

Calculate the percentage of apoptotic cells for both the LANCL1 knockdown and control groups.

Neurite Outgrowth Assay

Materials:

-

Primary antibody against a neuronal marker (e.g., MAP2 or βIII-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI

-

High-content imaging system or fluorescence microscope with analysis software

Procedure:

-

Fix and permeabilize the transduced neurons as described above.

-

Incubate with a primary antibody against a neuronal marker to visualize neurites.[10][11]

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Use image analysis software to quantify neurite parameters such as the average length of the longest neurite and the number of primary neurites per neuron.[10][12]

-

Compare the neurite morphology between LANCL1 knockdown and control neurons.

References

- 1. Developmental and Activity-Dependent Expression of LanCL1 Confers Antioxidant Activity Required for Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanthionine synthetase C-like protein 1 interacts with and inhibits cystathionine β-synthase: a target for neuronal antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 4. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lentiviral strategies for RNAi knockdown of neuronal genes - PubMed [pubmed.ncbi.nlm.nih.gov]